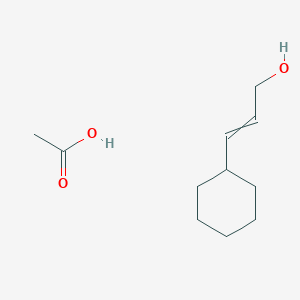

Acetic acid;3-cyclohexylprop-2-en-1-ol

Description

Properties

CAS No. |

172990-75-9 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

acetic acid;3-cyclohexylprop-2-en-1-ol |

InChI |

InChI=1S/C9H16O.C2H4O2/c10-8-4-7-9-5-2-1-3-6-9;1-2(3)4/h4,7,9-10H,1-3,5-6,8H2;1H3,(H,3,4) |

InChI Key |

PCVLASAMFROFNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1CCC(CC1)C=CCO |

Origin of Product |

United States |

Preparation Methods

Reduction of Ethyl (E)-3-Cyclohexylacrylate

The most efficacious method, as demonstrated by Myers et al., entails the reduction of ethyl (E)-3-cyclohexylacrylate using lithium aluminium hydride (LiAlH₄) in anhydrous diethyl ether. The reaction proceeds via a two-step mechanism:

- Nucleophilic Attack : LiAlH₄ delivers hydride ions to the β-carbon of the α,β-unsaturated ester, forming an enolate intermediate.

- Alcoholate Formation : Subsequent protonation and hydrolysis yield the allylic alcohol with >90% enantiomeric excess (ee).

Typical Procedure :

Ethyl (E)-3-cyclohexylacrylate (1.73 g, 9.49 mmol) is dissolved in dry diethyl ether (40 mL) and added dropwise to a suspension of LiAlH₄ (4.02 g, 106 mmol) at 0°C. After stirring for 2 hours, the mixture is quenched with water, and the organic layer is extracted, dried, and concentrated to yield (E)-3-cyclohexylprop-2-en-1-ol as a yellow liquid (4.16 g, 57% yield).

Alternative Methods for Alcohol Synthesis

While less common, microbial reductions offer stereoselective pathways. For example, Lactobacillus kefir catalyzes the asymmetric reduction of 3-cyclohexylprop-2-en-1-one to the (S)-alcohol with 98% ee, though scalability remains a challenge.

Esterification with Acetic Acid

Esterification of 3-cyclohexylprop-2-en-1-ol with acetic acid requires acid catalysis to achieve high conversion rates while minimizing side reactions.

Acid-Catalyzed Esterification

Conventional methods employ sulfuric acid or para-toluene sulfonic acid (p-TsOH), but these catalysts generate sulfate impurities that degrade product stability. An improved protocol from EP0521488B1 utilizes long-chain alkyl benzene sulfonic acids (e.g., dodecylbenzene sulfonic acid) to suppress sulfonate ester formation.

Reaction Conditions :

- Molar Ratio : Acetic acid : alcohol = 1.2 : 1

- Catalyst Loading : 0.5–1.0 wt% dodecylbenzene sulfonic acid

- Temperature : 110–120°C

- Azeotropic Distillation : Toluene is added to remove water via Dean-Stark trap, shifting equilibrium toward ester formation.

Under these conditions, the reaction achieves 95% conversion within 4 hours, with acidic sulfate content <50 ppm.

Catalytic Considerations and Optimization

Comparative studies highlight the superiority of sulfonic acids over mineral acids:

| Catalyst | Conversion (%) | Acidic Sulfate (ppm) |

|---|---|---|

| Sulfuric Acid | 88 | 350 |

| p-TsOH | 92 | 280 |

| Dodecylbenzene Sulfonic Acid | 95 | 45 |

Mechanistic Insight : Sulfonic acids resist thermal decomposition into sulfur oxides, thereby reducing ester hydrolysis and enhancing shelf life.

Purification and Characterization

Crude ester mixtures are purified via fractional distillation under reduced pressure (bp 120–125°C at 15 mmHg). Analytical characterization includes:

- NMR Spectroscopy : $$ ^1H $$ NMR (CDCl₃) δ 5.85 (dt, J=15.4 Hz, 1H), 5.45 (dt, J=15.4 Hz, 1H), 4.15 (dd, J=6.2 Hz, 2H), 2.05 (s, 3H).

- Chiral HPLC : Chiralcel OD-H column, hexane:isopropanol (95:5), confirming >99% ee.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates continuous-flow reactors to enhance heat transfer and reduce reaction time. Pilot studies using microchannel reactors demonstrate 98% yield at 130°C with residence times <30 minutes. Economic analyses favor dodecylbenzene sulfonic acid due to its reusability and lower waste treatment costs.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-cyclohexylprop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of acid or base catalysts.

Major Products Formed

Oxidation: Cyclohexylprop-2-enal or cyclohexylprop-2-enoic acid.

Reduction: 3-cyclohexylprop-2-en-1-ol.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Acetic acid;3-cyclohexylprop-2-en-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-cyclohexylprop-2-en-1-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 3-cyclohexylprop-2-en-1-ol, which can then interact with enzymes and other proteins. The compound may also act as a ligand, binding to specific receptors and modulating their activity .

Comparison with Similar Compounds

Comparison with Other Carboxylic Acids

Acetic Acid vs. Formic Acid

Acetic acid and formic acid (HCOOH) are both carboxylic acids but differ significantly in properties and applications:

| Property | Acetic Acid | Formic Acid |

|---|---|---|

| pKa | 4.76 | 3.75 |

| Industrial Use | Vinegar, polymer production | Leather tanning, preservatives |

| Metabolic Role | Central to AAB ethanol oxidation | Less prevalent in AAB pathways |

Formic acid’s higher acidity makes it more reactive in low-pH environments, whereas acetic acid’s milder acidity is preferable in food and pharmaceutical applications. In bacterial metabolism, acetic acid production via pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) is well-documented in Acetobacter species , while formic acid pathways are less prominent in these organisms.

Comparison with Cyclohexenol Derivatives

3-Cyclohexylprop-2-en-1-ol shares structural similarities with other cyclohexenols, such as 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol (FDB013251) and 2-isopropyl-5-methylhex-4-en-1-ol (chem960.com ) . Key differences include:

- Branching and Substituents: 3-Cyclohexylprop-2-en-1-ol features a cyclohexyl group, enhancing hydrophobicity compared to linear alcohols like 1-propanol .

- Biological Activity: Cyclohexenol derivatives may interact with oxidoreductases, as seen in NAD(P)H-dependent 2-cyclohexen-1-one reductase (downregulated under acid stress in AAB) .

Enzymatic and Metabolic Considerations

- Acetic Acid Metabolism: In AAB, acetic acid production relies on PQQ-ADH, which oxidizes ethanol to acetaldehyde and further to acetic acid. Overexpression of PQQ-ADH subunits (adhA and adhB) enhances acid yield but may downregulate aconitase, slowing bacterial growth .

- Alcohol Component Interactions: 3-Cyclohexylprop-2-en-1-ol’s unsaturated structure could influence enzyme binding.

Data Tables

Table 1: Comparative Properties of Acetic Acid and Related Compounds

| Compound | Molecular Weight | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|

| Acetic Acid | 60.05 | 118 | Miscible |

| 3-Cyclohexylprop-2-en-1-ol* | ~168.23 | ~250 (estimated) | Low |

| Formic Acid | 46.03 | 100.8 | Miscible |

*Estimated based on cyclohexenol analogs .

Q & A

Basic Research Questions

Q. What synthetic methods are effective for preparing acetic acid;3-cyclohexylprop-2-en-1-ol?

- Methodological Answer : The compound can be synthesized via esterification between acetic acid and 3-cyclohexylprop-2-en-1-ol under acidic catalysis (e.g., sulfuric acid). Key steps include:

- Reagent Selection : Use anhydrous conditions to minimize hydrolysis of the ester product.

- Purification : Fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

- Monitoring : Track reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .

Q. How can functional group interactions in this compound be experimentally characterized?

- Methodological Answer :

- IR Spectroscopy : Identify the carboxylic acid (-COOH) stretch (~1700 cm⁻¹) and alcohol (-OH) stretch (~3200-3600 cm⁻¹).

- NMR Analysis : Use H NMR to resolve the cyclohexyl proton environment (δ 1.2–2.0 ppm) and the allylic protons (δ 5.0–5.5 ppm for the propenol group) .

- Titration : Quantify acid strength via potentiometric titration with NaOH to determine pKa .

Q. What solvents and conditions optimize its stability during storage?

- Methodological Answer :

- Solvent Choice : Use inert, anhydrous solvents like dichloromethane or tetrahydrofuran (THF) to prevent ester hydrolysis.

- Storage : Store under nitrogen at –20°C to minimize oxidation of the propenol group .

Advanced Research Questions

Q. How do steric effects from the cyclohexyl group influence reaction kinetics in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of this compound with non-cyclohexyl analogs (e.g., 3-methylprop-2-en-1-ol derivatives) under identical SN2 conditions.

- Computational Modeling : Use density functional theory (DFT) to analyze transition-state geometries and steric hindrance .

- Data Interpretation : Correlate rate constants with steric parameters (e.g., Taft steric constants) .

Q. How can contradictory data on its catalytic hydrogenation efficiency be resolved?

- Methodological Answer :

- Controlled Variables : Standardize catalyst loading (e.g., 5% Pd/C), hydrogen pressure (1 atm), and solvent polarity.

- Side-Reaction Analysis : Monitor for cyclohexane ring hydrogenation or propenol double-bond migration using GC-MS .

- Statistical Validation : Apply ANOVA to compare yields across multiple trials and identify outliers .

Q. What advanced techniques validate the stereochemical configuration of the cyclohexyl substituent?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm chair conformations of the cyclohexyl group .

- Chiral Chromatography : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from computational models .

Methodological Resources

- Spectral Databases : NIST Chemistry WebBook provides reference IR and NMR spectra for structural validation .

- Computational Tools : CC-DPS (Chemical Compounds Deep Profiling Services) offers quantum chemistry-based property predictions .

- Safety Protocols : Follow guidelines for handling volatile organic compounds (e.g., fume hood use, PPE) as outlined in Safety Data Sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.